2-Bromo-7-methylimidazo[5,1-b]thiazole
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Overview
Description
2-Bromo-7-methylimidazo[5,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methylimidazo[5,1-b]thiazole typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the use of phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.
Industrial Production Methods
In an industrial setting, the synthesis of imidazo[2,1-b]thiazole derivatives can be achieved using a three-reactor multistage system with a continuous flow. This method allows for the efficient production of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted imidazo[5,1-b]thiazoles.
Scientific Research Applications
2-Bromo-7-methylimidazo[5,1-b]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methylimidazo[5,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with G-protein-coupled receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[2,1-b]thiazole: This compound is structurally similar but lacks the bromine atom.
Imidazo[2,1-b]thiazine: Another related compound with a different ring structure.
Levamisole: A well-known anthelmintic drug that is a hydrogenated derivative of imidazo[2,1-b]thiazole.
Uniqueness
2-Bromo-7-methylimidazo[5,1-b]thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials.
Properties
CAS No. |
1379323-96-2 |
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Molecular Formula |
C6H5BrN2S |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-bromo-7-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H5BrN2S/c1-4-6-9(3-8-4)2-5(7)10-6/h2-3H,1H3 |
InChI Key |
RBDFLWLOMGZUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C=C(S2)Br)C=N1 |
Origin of Product |
United States |
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